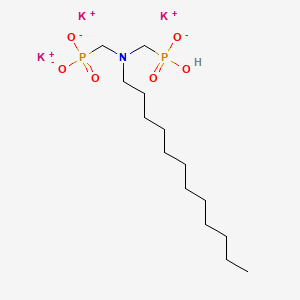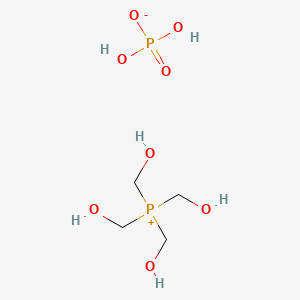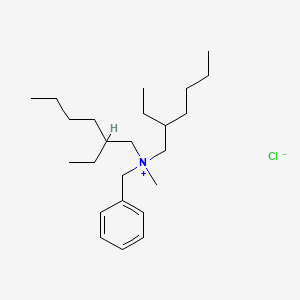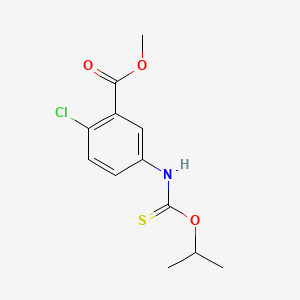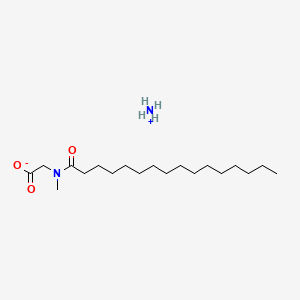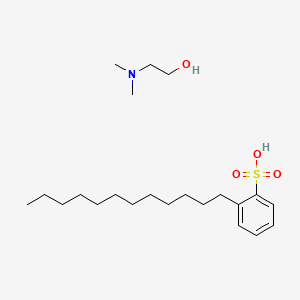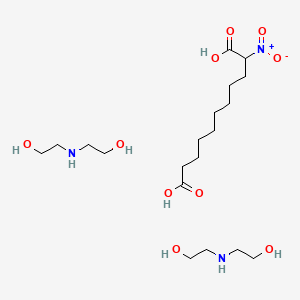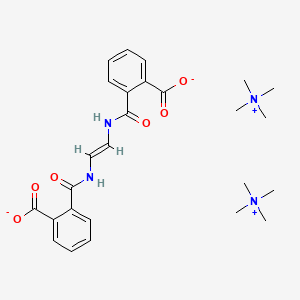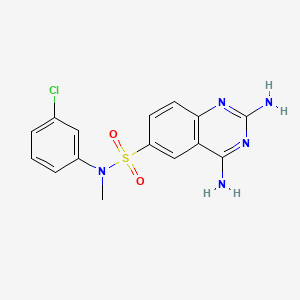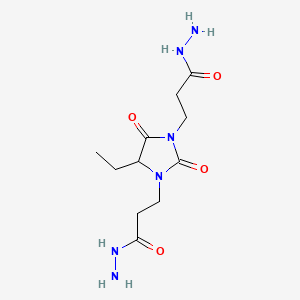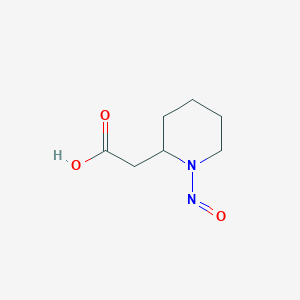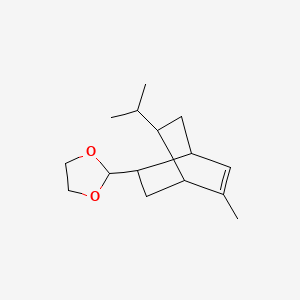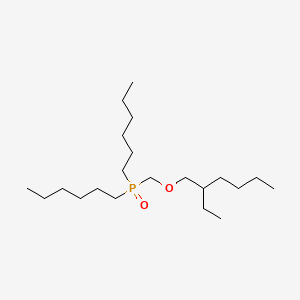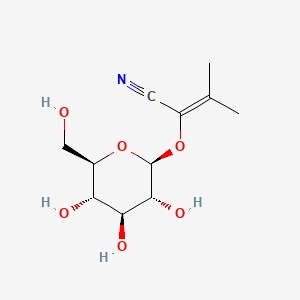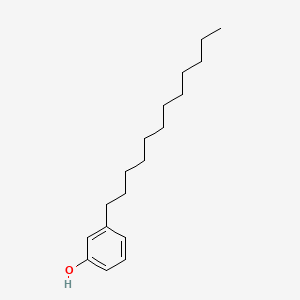
3-Dodecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a dodecyl chain (a twelve-carbon alkyl chain) at the third position. This compound is known for its surfactant properties and is used in various industrial applications, including as an additive in lubricants and as a precursor for the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or a solid acid catalyst, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve high conversion rates and selectivity towards the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phenol and dodecene are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent used in the reduction of quinones.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Dodecylphenol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 3-Dodecylphenol is primarily related to its surfactant properties. The dodecyl chain provides hydrophobic characteristics, while the phenol group offers hydrophilic properties. This amphiphilic nature allows this compound to reduce surface tension and form micelles in aqueous solutions. These properties are exploited in various applications, such as emulsification and solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.
Octylphenol: Contains an eight-carbon alkyl chain and is used in similar applications as nonylphenol.
Butylphenol: With a four-carbon alkyl chain, it is used in the production of resins and as a plasticizer.
Uniqueness of 3-Dodecylphenol: this compound’s longer alkyl chain provides enhanced hydrophobic properties compared to shorter-chain alkylphenols. This makes it particularly effective in applications requiring strong surfactant properties and stability in various industrial processes .
Properties
CAS No. |
29665-57-4 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-dodecylphenol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16,19H,2-11,13H2,1H3 |
InChI Key |
PPUYTKKLEAZCCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


